3-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole
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Overview
Description
3-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole is a synthetic organic compound that belongs to the class of triazinoindole derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole typically involves the following steps:
Formation of the Hydrazone Intermediate: The initial step involves the condensation of 4-bromobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization with 5-methyl-1H-indole-2,3-dione in the presence of a suitable catalyst, such as acetic acid, to form the triazinoindole core structure.
Final Product Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the bromobenzylidene group, potentially converting it to a benzyl group.
Substitution: The bromine atom in the benzylidene group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced benzyl derivatives.
Substitution: Formation of substituted benzylidene derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 3-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole has shown promise as an anticancer agent. Studies have demonstrated its ability to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its anticancer properties make it a candidate for drug development, particularly in targeting cancers with high iron requirements .
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of active ingredients.
Mechanism of Action
The mechanism of action of 3-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with molecular targets such as iron ions. The compound acts as an iron chelator, binding to ferrous ions and disrupting iron homeostasis in cancer cells. This leads to the induction of apoptosis through the mitochondrial pathway, involving proteins such as Bcl-2, Bax, and caspase-3 .
Comparison with Similar Compounds
Similar Compounds
- 3-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole
- 3-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole
Uniqueness
Compared to similar compounds, 3-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole exhibits unique properties due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s binding affinity to its molecular targets .
Properties
Molecular Formula |
C17H13BrN6 |
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Molecular Weight |
381.2 g/mol |
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-5-methyl-[1,2,4]triazino[5,6-b]indol-3-amine |
InChI |
InChI=1S/C17H13BrN6/c1-24-14-5-3-2-4-13(14)15-16(24)20-17(23-21-15)22-19-10-11-6-8-12(18)9-7-11/h2-10H,1H3,(H,20,22,23)/b19-10+ |
InChI Key |
GWNMRRHLFYWKJL-VXLYETTFSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)N/N=C/C4=CC=C(C=C4)Br |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)NN=CC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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